Dimethyl 9-oxooctadecanedioate
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Overview
Description
Dimethyl 9-oxooctadecanedioate is an organic compound with the molecular formula C20H36O5 It is a diester derivative of octadecanedioic acid, featuring a ketone functional group at the 9th position
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl 9-oxooctadecanedioate can be synthesized through the malonic ester synthesis method. This involves the deprotonation of a diester of malonic acid with a weak base, followed by C–C bond formation at the alpha position with an alkyl halide. The reaction proceeds through several steps:
Deprotonation: A base (e.g., methoxide) removes the most acidic proton from the ester to form an enolate.
SN2 Reaction: The enolate acts as a nucleophile in an SN2 reaction with an alkyl halide, forming a new C-C bond.
Acidic Hydrolysis: The ester undergoes hydrolysis to give a carboxylic acid.
Decarboxylation: The carboxylic acid undergoes decarboxylation to form an enol.
Tautomerization: The enol tautomerizes back to the carboxylic acid.
Industrial Production Methods
Industrial production of this compound typically involves large-scale esterification reactions. The process includes the reaction of octadecanedioic acid with methanol in the presence of an acid catalyst, such as sulfuric acid, to yield the dimethyl ester.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 9-oxooctadecanedioate undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The ester groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products
Oxidation: Octadecanedioic acid.
Reduction: 9-hydroxy-octadecanedioate.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Dimethyl 9-oxooctadecanedioate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and polymer production.
Biology: Studied for its potential role in metabolic pathways and as a biomarker.
Medicine: Investigated for its potential therapeutic properties and as a drug delivery agent.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism by which dimethyl 9-oxooctadecanedioate exerts its effects involves its interaction with various molecular targets and pathways. The ketone and ester functional groups allow it to participate in enzymatic reactions, potentially affecting metabolic pathways. Its ability to undergo oxidation and reduction reactions also plays a role in its biological activity .
Comparison with Similar Compounds
Similar Compounds
Dimethyl 9-octadecenedioate: Similar structure but with a double bond at the 9th position.
Dimethyl 9-oxoheptadecanedioate: Similar structure but with a shorter carbon chain
Properties
CAS No. |
40393-43-9 |
---|---|
Molecular Formula |
C20H36O5 |
Molecular Weight |
356.5 g/mol |
IUPAC Name |
dimethyl 9-oxooctadecanedioate |
InChI |
InChI=1S/C20H36O5/c1-24-19(22)16-12-8-4-3-6-10-14-18(21)15-11-7-5-9-13-17-20(23)25-2/h3-17H2,1-2H3 |
InChI Key |
YIBUWROXNQTGBK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCCCCCCCC(=O)CCCCCCCC(=O)OC |
Origin of Product |
United States |
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